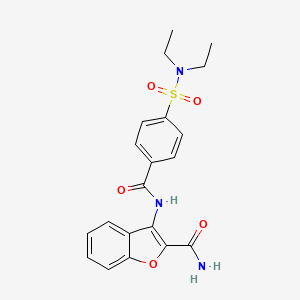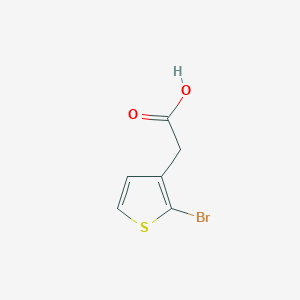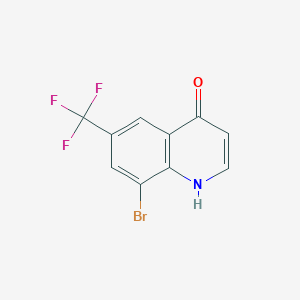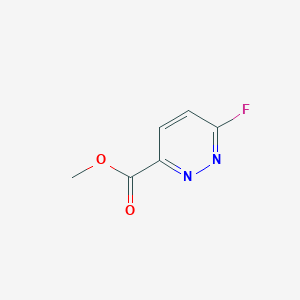![molecular formula C17H11Cl2N5 B2914228 N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 109090-19-9](/img/structure/B2914228.png)
N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidine derivatives . Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . It is an integral part of DNA and RNA and imparts diverse pharmacological properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various processes. For instance, one study describes the synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives . Another study mentions a one-pot multicomponent reaction yielding the corresponding pyrazolo[3,4-d]pyrimidin derivatives .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . The structure–activity relationships of these compounds provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at various positions of the ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine derivatives can vary. For example, one study describes a reaction involving chalcone and guanidine hydrochloride to synthesize 2,4,6-trisubstituted pyrimidines . Another study mentions a one-pot multicomponent reaction yielding the corresponding pyrazolo[3,4-d]pyrimidin derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary. For instance, one study highlights a potent derivative with a minimum inhibitory concentration (MIC) value of 0.488 µM and non-cytotoxicity to the Vero cell line . Moreover, all the potent compounds from this series have a ClogP value less than 4 and a molecular weight of less than 400, thus likely to maintain drug-likeness during lead optimization .科学的研究の応用
Efficient Synthesis and Structural Insights
Efficient Synthesis Techniques
Research has led to the development of efficient synthesis methods for pyrazolo[3,4-d]pyrimidin-4-amines, showcasing innovative approaches to chemical synthesis. For instance, an effective synthesis of an NMDA receptor antagonist highlighted the use of novel reagents for the stereoselective conversion of benzylic alcohol into benzylic fluoride, showcasing the versatility of pyrazolo[3,4-d]pyrimidin-4-amine derivatives in synthesizing biologically active compounds (Bio et al., 2008).
Crystal Structure and Bioactivity
The structural characterization through crystallography has provided insights into the biological activity of pyrazolo[3,4-d]pyrimidin-4-amine derivatives. A study on pyrazole derivatives identified antitumor, antifungal, and antibacterial pharmacophore sites, emphasizing the compound's potential in drug development (Titi et al., 2020).
Applications in Medicinal Chemistry
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, including derivatives of N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have shown significant affinity for A1 adenosine receptors, which could be leveraged in developing treatments for various conditions, demonstrating the compound's potential in therapeutic applications (Harden et al., 1991).
Antimicrobial and Anticancer Potency
Novel pyrazole derivatives have been synthesized to evaluate their in vitro antimicrobial and anticancer activity, where certain derivatives exhibited higher activity than standard drugs, underscoring the compound's utility in developing new antimicrobial and anticancer agents (Hafez et al., 2016).
Contribution to Material Science
Fluorescent Sensor Development
The compound's derivatives have been utilized in creating novel fluorescent sensors for detecting small inorganic cations, offering a new approach to cation detection in highly polar solvents, thus expanding the material science applications of pyrazolo[3,4-d]pyrimidin-4-amines (Mac et al., 2010).
将来の方向性
The future directions for the research and development of pyrimidine derivatives are promising. These compounds have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The development of new anti-TB compounds using cost-effective processes is critical to reduce TB incidence and accomplish the End TB Strategy milestone .
特性
IUPAC Name |
N,1-bis(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5/c18-11-1-5-13(6-2-11)23-16-15-9-22-24(17(15)21-10-20-16)14-7-3-12(19)4-8-14/h1-10H,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPSZYSVSBVMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B2914148.png)



![rel-Methyl 2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetate](/img/structure/B2914152.png)



![N-(4-methoxybenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2914164.png)
![N-(2-chlorobenzyl)-2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B2914165.png)

![(E)-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}-2-propenoic acid](/img/structure/B2914168.png)